

The Chemistry and Application of 3-Methyl-5-benzofuranol: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-5-benzofuranol

Cat. No.: B1367546

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Introduction

3-Methyl-5-benzofuranol, a key heterocyclic organic compound, has garnered significant attention within the scientific community. Its unique structural scaffold, featuring a bicyclic system with a fused benzene and furan ring, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and spectral characteristics of **3-Methyl-5-benzofuranol**. Furthermore, it delves into the burgeoning field of its applications, particularly in the realm of drug discovery and development, offering insights for researchers, scientists, and professionals in the pharmaceutical industry. The benzofuran nucleus is a common motif in numerous biologically active natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antioxidant properties.^{[1][2][3][4][5]} As such, **3-Methyl-5-benzofuranol** serves as a critical building block for the development of novel therapeutic agents.

Chemical Structure and Properties

The fundamental characteristics of **3-Methyl-5-benzofuranol** are summarized below, providing a foundational understanding of its chemical identity and behavior.

Structural Representation

The molecular structure of **3-Methyl-5-benzofuranol** consists of a benzofuran core with a methyl group substituted at the 3-position and a hydroxyl group at the 5-position.

Caption: Chemical Structure of **3-Methyl-5-benzofuranol**.

Physicochemical Properties

A compilation of the key physicochemical properties of **3-Methyl-5-benzofuranol** is presented in the table below. This data is essential for its handling, characterization, and application in various chemical processes.

Property	Value	Source
Molecular Formula	C ₉ H ₈ O ₂	[6][7][8]
Molecular Weight	148.16 g/mol	[6]
IUPAC Name	3-methyl-1-benzofuran-5-ol	[6]
CAS Number	7182-21-0	[6][8]
Synonyms	3-Methylbenzofuran-5-ol, 5-Hydroxy-3-methylbenzofuran	[6]
Predicted XlogP	2.3	[6][7]
Appearance	Not specified in provided results	
Melting Point	Not specified in provided results	[9][10][11]
Boiling Point	Not specified in provided results	[9][10][11]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Methyl-5-benzofuranol** is associated with the following hazards:

- H302: Harmful if swallowed.[6]
- H315: Causes skin irritation.[6]

- H317: May cause an allergic skin reaction.[6]
- H319: Causes serious eye irritation.[6]

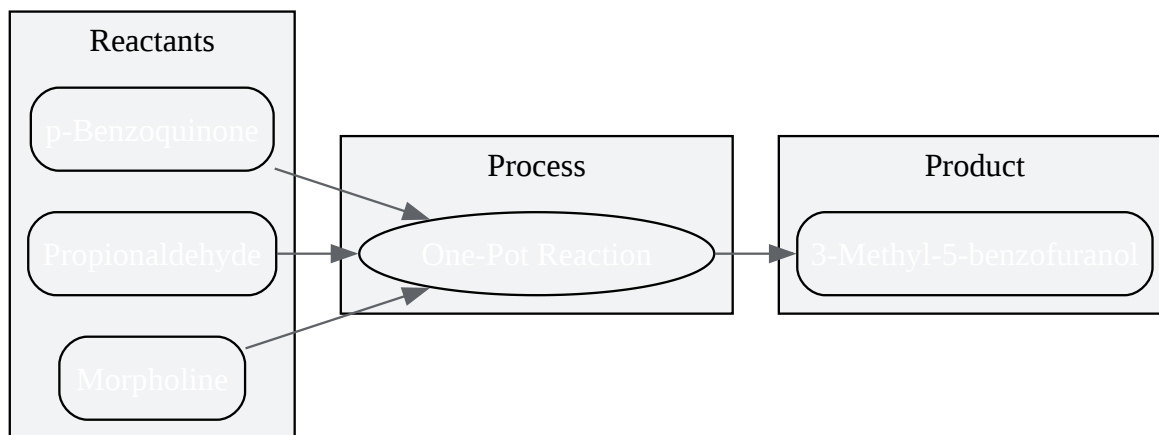
It is imperative that appropriate personal protective equipment be used and safety precautions be followed when handling this compound.

Synthesis of 3-Methyl-5-benzofuranol

The efficient synthesis of **3-Methyl-5-benzofuranol** is crucial for its availability for research and industrial applications. Several synthetic routes have been developed, with a one-pot process being highlighted for its practicality and high yield.[12][13]

One-Pot Synthesis from Morpholine, Propionaldehyde, and p-Benzoquinone

This method stands out for its efficiency, achieving isolated yields of 85-87%.[12][13] It avoids tedious multi-step isolation and purification, enhancing production efficiency and reducing chemical waste.[12][13]



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Caption: One-pot synthesis of **3-Methyl-5-benzofuranol**.

Experimental Protocol: One-Pot Synthesis (Conceptual Outline)

- **Reaction Setup:** In a suitable reaction vessel, combine morpholine, propionaldehyde, and a solvent (e.g., THF).
- **Enamine Formation:** The reaction between morpholine and propionaldehyde forms an enamine intermediate.
- **Michael Addition:** The enamine undergoes a Michael addition to p-benzoquinone.
- **Cyclization and Deamination:** Subsequent intramolecular cyclization and deamination steps lead to the formation of the benzofuran ring.
- **Work-up and Purification:** The reaction mixture is then subjected to an appropriate work-up procedure, which may include extraction and solvent removal, followed by purification techniques such as crystallization or column chromatography to isolate the pure **3-Methyl-5-benzofuranol**.

Note: This is a conceptual outline. For a detailed, validated protocol, refer to the supporting information of the cited literature.[\[12\]](#)

Spectral Characterization

The structural elucidation of **3-Methyl-5-benzofuranol** is confirmed through various spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the hydroxyl proton, and the proton on the furan ring. The chemical shifts and coupling constants of these protons provide valuable information about the connectivity of the molecule.
- **^{13}C NMR:** The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the benzene and furan rings, the methyl carbon, and the carbon bearing the hydroxyl group.

Specific peak assignments and spectral data can be found in the supporting information of relevant publications.[\[8\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methyl-5-benzofuranol** is expected to exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H stretch (hydroxyl)	~3200-3600 (broad)
C-H stretch (aromatic)	~3000-3100
C-H stretch (aliphatic)	~2850-3000
C=C stretch (aromatic)	~1450-1600
C-O stretch (hydroxyl)	~1260-1350
C-O-C stretch (furan)	~1000-1300

Actual spectral data can be obtained from databases such as SpectraBase.[\[14\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of **3-Methyl-5-benzofuranol** will show a molecular ion peak (M⁺) corresponding to its molecular weight (148.16 g/mol). The fragmentation pattern will reveal characteristic losses of functional groups, aiding in structural confirmation.

Applications and Biological Significance

The benzofuran scaffold is a privileged structure in medicinal chemistry, and **3-Methyl-5-benzofuranol** serves as a valuable starting material for the synthesis of various bioactive compounds.

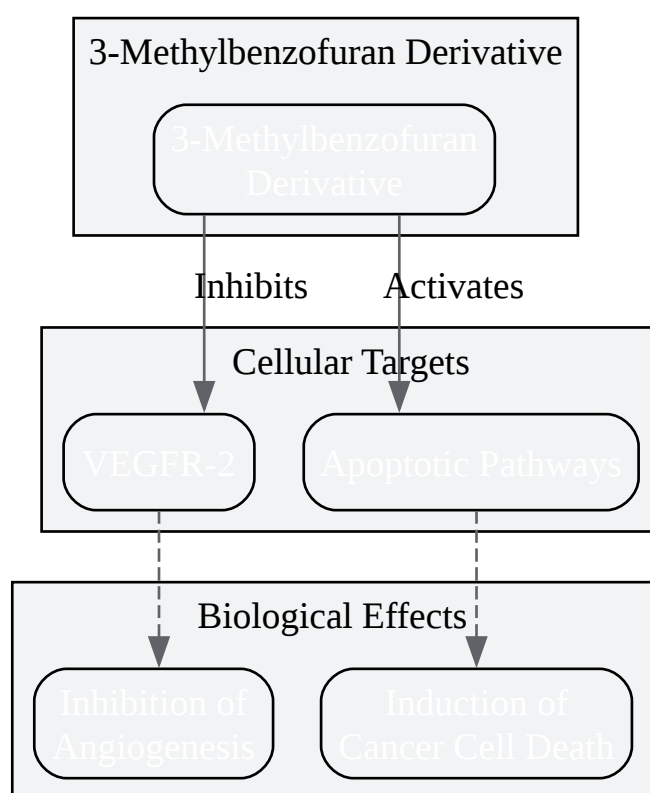
Intermediate in Drug Synthesis

3-Methyl-5-benzofuranol is a key intermediate in the preparation of a variety of bioactive molecules.[\[12\]](#) Its derivatives have been investigated for a range of therapeutic applications.

Anticancer Activity of Derivatives

Derivatives of 3-methylbenzofuran have shown promising results as potential antitumor agents, particularly against non-small cell lung cancer.[2][15]

- Mechanism of Action: Studies on certain 3-methylbenzofuran derivatives suggest that their anticancer activity may be mediated through the induction of apoptosis (programmed cell death) in cancer cells.[13] Some derivatives have also been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein involved in angiogenesis (the formation of new blood vessels that supply tumors).[2][15]



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Caption: Proposed mechanism of action for some 3-methylbenzofuran derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the 3-methylbenzofuran derivative for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Other Applications

Beyond its medicinal potential, **3-Methyl-5-benzofuranol** is also utilized in the fragrance industry. It can be used as an additive in spices and perfumes to enhance their aroma.[\[12\]](#)[\[14\]](#)

Conclusion

3-Methyl-5-benzofuranol is a versatile chemical entity with a well-defined structure and a growing list of applications. Its efficient synthesis and the intriguing biological activities of its derivatives, particularly in the field of oncology, underscore its importance in modern chemical and pharmaceutical research. This guide has provided a comprehensive overview of its core chemical properties, synthesis, and characterization, laying a foundation for further exploration and innovation by researchers and drug development professionals. The continued investigation into the structure-activity relationships of **3-Methyl-5-benzofuranol** derivatives holds significant promise for the discovery of novel therapeutic agents and other valuable chemical products.

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